molecular formula C12H14N2O4 B12612813 (4S)-4-(4-Carbamoylphenoxy)-L-proline CAS No. 876752-29-3

(4S)-4-(4-Carbamoylphenoxy)-L-proline

Cat. No.: B12612813
CAS No.: 876752-29-3
M. Wt: 250.25 g/mol
InChI Key: MNSHCOQYXKVRQM-UWVGGRQHSA-N
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Description

(4S)-4-(4-Carbamoylphenoxy)-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a proline moiety linked to a phenoxy group with a carbamoyl substituent. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(4-Carbamoylphenoxy)-L-proline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This can be achieved by reacting a suitable phenol derivative with a carbamoyl chloride under basic conditions to form the carbamoylphenoxy compound.

    Coupling with L-Proline: The carbamoylphenoxy intermediate is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Carbamoylphenoxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(4-Carbamoylphenoxy)-L-proline: The enantiomer of (4S)-4-(4-Carbamoylphenoxy)-L-proline with a different spatial arrangement of atoms.

    4-(4-Carbamoylphenoxy)-L-proline: A compound lacking the stereochemical specification, which may result in a mixture of enantiomers.

    4-(4-Carbamoylphenoxy)-D-proline: The D-enantiomer of the compound, which may exhibit different biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

876752-29-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

MNSHCOQYXKVRQM-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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